4-Bromo-5-chlorobenzo[d]isoxazole

Chemical Identity Physical Properties Analytical Chemistry

4-Bromo-5-chlorobenzo[d]isoxazole is a strategic dihalogenated building block. The 4-bromo and 5-chloro substituents provide orthogonal reactivity handles, enabling chemoselective cross-coupling first at the 4-position, then at the 5-position. This precise pattern is essential for SAR-driven medicinal chemistry programs, particularly BET bromodomain inhibitors, where even minor halogen changes impact target affinity. Procure this specific isomer to ensure predictable reactivity and biological outcomes in multi-step syntheses.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46 g/mol
Cat. No. B13142421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chlorobenzo[d]isoxazole
Molecular FormulaC7H3BrClNO
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1ON=C2)Br)Cl
InChIInChI=1S/C7H3BrClNO/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H
InChIKeyBIVWUFPVLSXTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chlorobenzo[d]isoxazole: Core Properties and Scaffold Identity


4-Bromo-5-chlorobenzo[d]isoxazole is a halogenated aromatic heterocycle with the molecular formula C₇H₃BrClNO and a molecular weight of 232.46 g/mol . It features a benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry [1], substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position. This specific dihalogenation pattern dictates its primary utility as a versatile intermediate for further functionalization, particularly through selective cross-coupling reactions [2].

The Critical Importance of the 4-Bromo-5-chloro Substitution Pattern in 4-Bromo-5-chlorobenzo[d]isoxazole


Direct substitution of 4-Bromo-5-chlorobenzo[d]isoxazole with a generic or differently halogenated analog is not feasible for projects requiring specific reactivity or structure-activity relationship (SAR) outcomes. The 4-bromo and 5-chloro substitution pattern is not arbitrary; it imparts distinct and predictable electronic and steric properties that dictate its behavior in subsequent chemical transformations [1]. For example, in cross-coupling reactions, the bromine atom at the 4-position provides a highly reactive handle for chemoselective functionalization . Furthermore, class-level data from studies on analogous benzo[d]isoxazole BET inhibitors demonstrate that even a change from a 5-bromo to a 5-chloro substituent can measurably decrease target binding affinity, highlighting the sensitivity of biological systems to specific halogen placement [2].

Quantitative Differentiation of 4-Bromo-5-chlorobenzo[d]isoxazole from its Closest Analogs


Molecular Weight and Formula Differentiation from Non-Halogenated Core

4-Bromo-5-chlorobenzo[d]isoxazole possesses a distinct molecular formula (C₇H₃BrClNO) and molecular weight (232.46 g/mol) compared to the unsubstituted benzo[d]isoxazole core (C₇H₅NO, MW: 119.12 g/mol) . This fundamental difference arises from the presence of the two halogen substituents, which increases molecular mass and alters physicochemical properties such as lipophilicity, thereby impacting its behavior in purification (e.g., chromatography) and analysis (e.g., mass spectrometry) compared to the parent scaffold.

Chemical Identity Physical Properties Analytical Chemistry

Inferred Reactivity Advantage: Bromine at the 4-Position for Chemoselective Cross-Coupling

In dihalogenated aromatic systems, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions . For 4-Bromo-5-chlorobenzo[d]isoxazole, this means the 4-bromo group is expected to undergo chemoselective functionalization (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling) while leaving the 5-chloro group intact for potential subsequent modifications. This contrasts with a regioisomer like 4-Bromo-6-chlorobenzo[d]isoxazole, where the different positioning may alter the electronic environment and reactivity of both halogens .

Organic Synthesis Cross-Coupling Chemoselectivity

Impact of Halogen Substituent Size on Target Binding Affinity

A study on benzo[d]isoxazole-derived BET bromodomain inhibitors provides quantitative evidence on the effect of halogen substitution. Replacing a 5-bromo substituent (compound 6i) with a 5-chloro substituent (compound 6m) resulted in a slightly decreased activity [1]. This demonstrates that the larger atomic radius and polarizability of bromine compared to chlorine can lead to more favorable van der Waals interactions with a hydrophobic protein pocket. While this is class-level data for a more complex analog, it strongly suggests that the 4-bromo-5-chloro substitution pattern on the core 4-Bromo-5-chlorobenzo[d]isoxazole offers a different starting point for medicinal chemistry optimization compared to a 4-chloro or 4,5-dichloro analog, potentially enabling different binding interactions or potency profiles.

Medicinal Chemistry BET Bromodomain Inhibitors Structure-Activity Relationship (SAR)

Validated Application Scenarios for Procuring 4-Bromo-5-chlorobenzo[d]isoxazole


As a Chemoselective Intermediate for Sequential Functionalization

This compound is best applied as a synthetic building block in multi-step organic syntheses that require the sequential introduction of different molecular fragments. The differential reactivity of its C-Br and C-Cl bonds allows chemists to first functionalize the more reactive 4-position via palladium-catalyzed cross-coupling, and subsequently activate the 5-position for a different transformation, such as a second cross-coupling or a nucleophilic aromatic substitution. This capability is supported by the established class-level reactivity order .

As a Core Scaffold in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, particularly those targeting proteins like BET bromodomains, 4-Bromo-5-chlorobenzo[d]isoxazole serves as a critical core scaffold. Its specific halogenation pattern provides a unique electronic and steric environment. Quantitative SAR data from advanced benzo[d]isoxazole inhibitors shows that even subtle changes in halogen identity and position can modulate binding affinity [1]. Therefore, this compound is essential for systematically exploring the chemical space around the benzo[d]isoxazole core to optimize potency and selectivity.

As a Starting Material for Developing Anticonvulsant Agents

This compound can serve as a valuable starting material for the synthesis of novel anticonvulsant drug candidates. Recent studies have demonstrated that functionalized benzo[d]isoxazole derivatives can selectively block the voltage-gated sodium channel NaV1.1 and display potent activity in seizure models, with some compounds achieving ED50 values in the low mg/kg range and high protective indices [2]. The specific halogenation pattern of 4-Bromo-5-chlorobenzo[d]isoxazole provides a distinct set of handles for the divergent synthesis of such bioactive molecules.

For Use in Photothermographic and Thermographic Elements

This compound falls within the broader class of 4-substituted isoxazoles that have been patented for use as co-developers in black-and-white photothermographic and thermographic elements. When used in combination with hindered phenol developers, these compounds help produce very high-contrast images [3]. Procuring 4-Bromo-5-chlorobenzo[d]isoxazole could enable the development or optimization of such high-performance imaging materials.

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